molecular formula C9H7F2NO3 B13259674 2,2-Difluoro-1-(4-methyl-3-nitrophenyl)ethan-1-one

2,2-Difluoro-1-(4-methyl-3-nitrophenyl)ethan-1-one

Cat. No.: B13259674
M. Wt: 215.15 g/mol
InChI Key: HOHSODRSOQVKRK-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-(4-methyl-3-nitrophenyl)ethan-1-one is an organic compound with the molecular formula C₉H₇F₂NO₃ It is characterized by the presence of two fluorine atoms, a nitro group, and a methyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-1-(4-methyl-3-nitrophenyl)ethan-1-one typically involves the reaction of 4-methyl-3-nitrobenzaldehyde with difluoromethyl ketone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1-(4-methyl-3-nitrophenyl)ethan-1-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, ethanol solvent, room temperature.

    Substitution: Nucleophiles (amines, thiols), solvents like dimethyl sulfoxide, elevated temperatures.

    Oxidation: Potassium permanganate, water, and heat.

Major Products Formed

    Reduction: 2,2-Difluoro-1-(4-methyl-3-aminophenyl)ethan-1-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 2,2-Difluoro-1-(4-carboxy-3-nitrophenyl)ethan-1-one.

Scientific Research Applications

2,2-Difluoro-1-(4-methyl-3-nitrophenyl)ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-1-(4-methyl-3-nitrophenyl)ethan-1-one and its derivatives involves interactions with various molecular targets. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The fluorine atoms can enhance the compound’s stability and bioavailability by influencing its metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2,2-Difluoro-1-(3-nitrophenyl)ethan-1-one: Similar structure but with the nitro group in a different position.

    2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone: Contains an additional fluorine atom.

    2,2-Difluoro-1-(4-methylphenyl)ethan-1-one: Lacks the nitro group.

Uniqueness

2,2-Difluoro-1-(4-methyl-3-nitrophenyl)ethan-1-one is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both fluorine and nitro groups makes it a versatile compound for various synthetic and research applications.

Properties

Molecular Formula

C9H7F2NO3

Molecular Weight

215.15 g/mol

IUPAC Name

2,2-difluoro-1-(4-methyl-3-nitrophenyl)ethanone

InChI

InChI=1S/C9H7F2NO3/c1-5-2-3-6(8(13)9(10)11)4-7(5)12(14)15/h2-4,9H,1H3

InChI Key

HOHSODRSOQVKRK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C(F)F)[N+](=O)[O-]

Origin of Product

United States

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